1-(Cyclobutylmethyl)azepane
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Overview
Description
1-(Cyclobutylmethyl)azepane is a seven-membered nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, the ring-closing metathesis followed by reduction is a widely used approach . Additionally, photochemical dearomative ring expansion of nitroarenes has been reported as an effective strategy for preparing azepane derivatives . Industrial production methods often involve multi-step synthesis processes, including cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
1-(Cyclobutylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be substituted with different functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Scientific Research Applications
1-(Cyclobutylmethyl)azepane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and materials.
Biology: Azepane derivatives are studied for their potential as enzyme inhibitors and DNA binding agents.
Medicine: The compound is explored for its potential therapeutic applications, including as an analgesic and anticancer agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)azepane involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through its interaction with various molecular pathways, including those involved in pain perception and cancer cell proliferation .
Comparison with Similar Compounds
1-(Cyclobutylmethyl)azepane can be compared with other seven-membered heterocycles such as:
Azepine: Contains a nitrogen atom in a seven-membered ring but differs in its unsaturated structure.
Oxepane: Contains an oxygen atom instead of nitrogen.
Thiazepine: Contains both sulfur and nitrogen atoms in the ring.
Benzodiazepine: Contains a fused benzene ring and two nitrogen atoms
This compound is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties compared to other azepane derivatives .
Properties
CAS No. |
648890-25-9 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)azepane |
InChI |
InChI=1S/C11H21N/c1-2-4-9-12(8-3-1)10-11-6-5-7-11/h11H,1-10H2 |
InChI Key |
ZQVTZSSINJGLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2CCC2 |
Origin of Product |
United States |
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